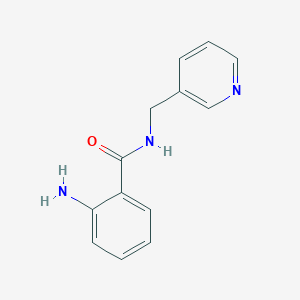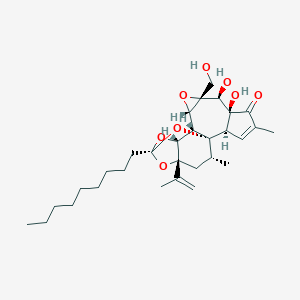
2-Amino-6-(fluoromethyl)pyrimidin-4(1h)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-6-(fluoromethyl)pyrimidin-4(1h)-one (AFMP) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug development. AFMP is a pyrimidine derivative that is structurally similar to other pyrimidine-based drugs, such as 5-fluorouracil and cytarabine.
Wirkmechanismus
The exact mechanism of action of 2-Amino-6-(fluoromethyl)pyrimidin-4(1h)-one is not fully understood, but it is believed to act by inhibiting the activity of thymidylate synthase, an enzyme that is essential for DNA synthesis. By inhibiting this enzyme, 2-Amino-6-(fluoromethyl)pyrimidin-4(1h)-one can prevent the growth and proliferation of cancer cells and viruses. Additionally, 2-Amino-6-(fluoromethyl)pyrimidin-4(1h)-one has been shown to activate the adenosine monophosphate-activated protein kinase (AMPK) pathway, which plays a key role in regulating cellular metabolism and energy homeostasis.
Biochemische Und Physiologische Effekte
2-Amino-6-(fluoromethyl)pyrimidin-4(1h)-one has been shown to have a variety of biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, as well as inhibit the replication of viruses. Additionally, 2-Amino-6-(fluoromethyl)pyrimidin-4(1h)-one has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 2-Amino-6-(fluoromethyl)pyrimidin-4(1h)-one is its high potency, allowing for the use of lower concentrations in lab experiments. Additionally, 2-Amino-6-(fluoromethyl)pyrimidin-4(1h)-one has a relatively simple chemical structure, making it easy to synthesize and modify for use in drug development. However, one limitation of 2-Amino-6-(fluoromethyl)pyrimidin-4(1h)-one is its potential toxicity, which must be carefully monitored in lab experiments.
Zukünftige Richtungen
There are several potential future directions for research on 2-Amino-6-(fluoromethyl)pyrimidin-4(1h)-one. One area of interest is the development of 2-Amino-6-(fluoromethyl)pyrimidin-4(1h)-one-based drugs for the treatment of cancer and viral infections. Additionally, further investigation into the mechanism of action of 2-Amino-6-(fluoromethyl)pyrimidin-4(1h)-one could lead to the discovery of new targets for drug development. Finally, studies on the potential side effects and toxicity of 2-Amino-6-(fluoromethyl)pyrimidin-4(1h)-one will be important for its safe use in clinical settings.
Conclusion:
In conclusion, 2-Amino-6-(fluoromethyl)pyrimidin-4(1h)-one is a promising chemical compound with potential applications in drug development. Its anticancer, antiviral, and anti-inflammatory properties make it a promising candidate for the treatment of a variety of diseases. Further research into the synthesis, mechanism of action, and potential applications of 2-Amino-6-(fluoromethyl)pyrimidin-4(1h)-one will be important for its future use in clinical settings.
Synthesemethoden
2-Amino-6-(fluoromethyl)pyrimidin-4(1h)-one can be synthesized using a variety of methods, including the reaction of 2,6-dichloropyrimidine with ethyl trifluoroacetate and ammonia in the presence of a catalyst. Another method involves the reaction of 2,6-dichloropyrimidine with ethyl trifluoroacetate and sodium azide in the presence of a catalyst. Both methods result in the formation of 2-Amino-6-(fluoromethyl)pyrimidin-4(1h)-one with high yields.
Wissenschaftliche Forschungsanwendungen
2-Amino-6-(fluoromethyl)pyrimidin-4(1h)-one has been studied extensively for its potential use in drug development. It has been shown to have anticancer properties, with studies demonstrating its ability to inhibit the growth of various cancer cell lines. 2-Amino-6-(fluoromethyl)pyrimidin-4(1h)-one has also been investigated for its potential use in the treatment of viral infections, such as influenza and HIV. Additionally, 2-Amino-6-(fluoromethyl)pyrimidin-4(1h)-one has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
Eigenschaften
CAS-Nummer |
1597-36-0 |
|---|---|
Produktname |
2-Amino-6-(fluoromethyl)pyrimidin-4(1h)-one |
Molekularformel |
C5H6FN3O |
Molekulargewicht |
143.12 g/mol |
IUPAC-Name |
2-amino-4-(fluoromethyl)-1H-pyrimidin-6-one |
InChI |
InChI=1S/C5H6FN3O/c6-2-3-1-4(10)9-5(7)8-3/h1H,2H2,(H3,7,8,9,10) |
InChI-Schlüssel |
XTQWOAPXKGZVAP-UHFFFAOYSA-N |
Isomerische SMILES |
C1=C(NC(=NC1=O)N)CF |
SMILES |
C1=C(N=C(NC1=O)N)CF |
Kanonische SMILES |
C1=C(NC(=NC1=O)N)CF |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















